molecular formula C22H24ClN3O5S B2730526 N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide CAS No. 1042974-83-3

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide

Cat. No.: B2730526
CAS No.: 1042974-83-3
M. Wt: 477.96
InChI Key: WZEVXQKNRAJXRG-UHFFFAOYSA-N
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Description

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide is a complex organic compound that features a piperazine ring, a tosyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-chlorophenyl)piperazin-1-yl)benzamide: Similar structure but lacks the tosyl and acetyl groups.

    N-(2-(4-methylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide: Similar structure with a methyl group instead of an acetyl group.

Uniqueness

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide is unique due to the presence of both the tosyl and acetyl groups, which may enhance its biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-3-9-19(10-4-15)32(30,31)21(24-20(28)17-5-7-18(23)8-6-17)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEVXQKNRAJXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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